molecular formula C14H11ClF3NO4 B11207882 5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11207882
M. Wt: 349.69 g/mol
InChI Key: XVEGYTOXAYIBLG-UHFFFAOYSA-N
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Description

5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring, a trifluoromethyl group, and a chloro-substituted phenyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a dioxane derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but differs in the core structure.

    Pyrrolidine derivatives: Similar in terms of nitrogen-containing heterocycles but differ in the overall structure and functional groups.

Uniqueness

The uniqueness of 5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of a dioxane ring with a trifluoromethyl and chloro-substituted phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClF3NO4

Molecular Weight

349.69 g/mol

IUPAC Name

5-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H11ClF3NO4/c1-13(2)22-11(20)8(12(21)23-13)6-19-10-5-7(14(16,17)18)3-4-9(10)15/h3-6,19H,1-2H3

InChI Key

XVEGYTOXAYIBLG-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O1)C

Origin of Product

United States

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